Cas no 64993-07-3 (6-nitro-2H-1,3-benzodioxol-5-amine)

6-Nitro-2H-1,3-benzodioxol-5-amine is a nitro-substituted benzodioxole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a benzodioxole core functionalized with both a nitro group and an amine at adjacent positions, making it a versatile intermediate for synthesizing more complex molecules. The compound’s nitro group enhances reactivity, facilitating further chemical modifications, while the amine group offers a site for derivatization. Its stability under standard conditions and well-defined reactivity profile make it suitable for use in controlled synthetic pathways. Researchers value this compound for its utility in developing bioactive molecules, particularly in studies involving heterocyclic chemistry and drug discovery.
6-nitro-2H-1,3-benzodioxol-5-amine structure
64993-07-3 structure
Product Name:6-nitro-2H-1,3-benzodioxol-5-amine
CAS No:64993-07-3
MF:C7H6N2O4
MW:182.133541584015
MDL:MFCD00184722
CID:530282
PubChem ID:602665
Update Time:2025-06-09

6-nitro-2H-1,3-benzodioxol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1,3-Benzodioxol-5-amine,6-nitro-
    • 6-NITRO-1,3-BENZODIOXOL-5-AMINE
    • 2-amino-4,5-methylenedioxy-1-nitrobenzene
    • 4-amino-5-nitro-1,2-(methylenedioxy)benzene
    • 5-Amino-6-nitro-1,3-benzdioxol
    • 5-amino-6-nitro-1,3-benzodioxole
    • 5-amino-6-nitrobenzo-1,3-dioxole
    • 6-nitro-2H-1,3-benzodioxol-5-amine
    • 6-Nitro-benzo[1,3]dioxol-5-ylamin
    • 6-nitro-benzo[1,3]dioxol-5-ylamine
    • AC1LCM1D
    • AC1Q50SI
    • AC1Q52FY
    • F0239-0652
    • nitrobenzodioxolamine
    • SureCN1625389
    • MFCD00184722
    • Z57253537
    • SR-01000485082
    • 5-amino-6-nitro-1,3-benzodioxol
    • 6-Nitro-1,3-benzodioxol-5-amine #
    • (6-Nitro-1,3-benzodioxol-5-yl)amine
    • SCHEMBL1625389
    • 4-Amino-1,2-methylenedioxy-5-nitrobenzene
    • F88106
    • MLS000416366
    • J-518957
    • BDBM50440
    • 64993-07-3
    • DTXSID20345208
    • Oprea1_632288
    • 6-nitrobenzo[d][1,3]dioxol-5-amine
    • DB-114018
    • EN300-13711
    • AKOS001060878
    • EU-0043951
    • EE-0756
    • SR-01000485082-1
    • HMS2589B15
    • 5-Nitro-4-amino-1,2-methylenedioxybenzene
    • SMR000264114
    • CHEMBL1320367
    • Q27183484
    • 6-nitro-1,3-dioxaindan-5-amine
    • cid_602665
    • CHEBI:105721
    • MDL: MFCD00184722
    • Inchi: 1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2
    • InChI Key: TXZJXBGDLONQGP-UHFFFAOYSA-N
    • SMILES: O1COC2C=C(C(=CC1=2)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 182.03278
  • Monoisotopic Mass: 182.032757
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.3
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 370.7±42.0 °C at 760 mmHg
  • Flash Point: 178.0±27.9 °C
  • Refractive Index: 1.676
  • PSA: 87.62
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

6-nitro-2H-1,3-benzodioxol-5-amine Security Information

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